Cas no 97364-15-3 (4-(1-Hydroxyethyl)benzoic acid)

4-(1-Hydroxyethyl)benzoic acid is a benzoic acid derivative featuring a hydroxylated ethyl group at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, combining a carboxylic acid and a hydroxyl group, which enables versatile reactivity. It serves as a valuable intermediate in the preparation of esters, amides, and other derivatives for applications in fine chemicals and drug development. The hydroxyl group enhances solubility in polar solvents, facilitating further modifications. Its well-defined structure and stability under standard conditions make it a reliable building block for targeted chemical synthesis.
4-(1-Hydroxyethyl)benzoic acid structure
97364-15-3 structure
Product Name:4-(1-Hydroxyethyl)benzoic acid
CAS No:97364-15-3
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00870634
CID:801033
PubChem ID:506061
Update Time:2025-05-21

4-(1-Hydroxyethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(1-Hydroxyethyl)benzoic acid
    • Benzoic acid,4-(1-hydroxyethyl)-
    • 4-(1-HYDROXY-ETHYL)-BENZOIC ACID
    • S-4-(1-Hydroxy-ethyl)-benzoic acid
    • Benzoic acid, 4-(1-hydroxyethyl)-
    • 37668KC9FE
    • Benzoic acid, P-1-hydroxyethyl-
    • 4-(1-hydroxyethyl)-benzoic acid
    • UBXQIJLWYJGCCO-UHFFFAOYSA-N
    • AK140628
    • ST2410949
    • AB0069673
    • Q27256637
    • 4-(1-Hydroxyethyl)benzoic acid (ACI)
    • Benzoic acid, p-1-hydroxyethyl- (4CI)
    • 1-(4-Carboxyphenyl)ethanol
    • 4-(1-hydroxyethyl)benzoicacid
    • DTXCID70284532
    • 97364-15-3
    • C77341
    • EN300-143456
    • MFCD00870634
    • DS-7140
    • AC-20722
    • CHEMBL335508
    • Z1198155605
    • AKOS006273174
    • UNII-37668KC9FE
    • XDA36415
    • SCHEMBL891852
    • DTXSID60333442
    • CS-W021982
    • SY115142
    • DA-00084
    • MDL: MFCD00870634
    • Inchi: 1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)
    • InChI Key: UBXQIJLWYJGCCO-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(C(C)O)=CC=1)O

Computed Properties

  • Exact Mass: 166.062994177g/mol
  • Monoisotopic Mass: 166.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 336.6±25.0°C at 760 mmHg
  • Flash Point: 171.6±19.7 °C
  • Refractive Index: 1.579
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-(1-Hydroxyethyl)benzoic acid Security Information

4-(1-Hydroxyethyl)benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H196129-100mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
100mg
¥184.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H196129-1g
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
1g
¥728.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H196129-250mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
250mg
¥259.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H196129-50mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
50mg
¥116.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H196129-5g
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
5g
¥2912.90 2023-09-02
Chemenu
CM126681-1g
4-(1-hydroxyethyl)benzoic acid
97364-15-3 95+%
1g
$235 2021-06-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
H841848-250mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
250mg
842.40 2021-05-17
Chemenu
CM126681-1g
4-(1-hydroxyethyl)benzoic acid
97364-15-3 95+%
1g
$*** 2023-05-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR146-250mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
250mg
¥345.0 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PR146-100mg
4-(1-Hydroxyethyl)benzoic acid
97364-15-3 97%
100mg
¥180.0 2022-09-28

4-(1-Hydroxyethyl)benzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  1-Hydroxycyclohexyl phenyl ketone Solvents: Dichloromethane ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone
Lu, Yi; Tan, Wen-Yun; Ding, Yuzhen; Chen, Wen ; Zhang, Hongbin, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Production Method 2

Reaction Conditions
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dimethyl sulfoxide ,  Water ;  30 min, rt; 24 h, rt
Reference
A mild method for synthesizing carboxylic acids by oxidation of aldoximes using hypervalent iodine reagents
Nakamura, Akira; Kanou, Hodaka; Tanaka, Junki; Imamiya, Akira; Maegawa, Tomohiro; et al, Organic & Biomolecular Chemistry, 2018, 16(4), 541-544

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Ruthenium dioxide Solvents: Isopropanol ;  60 min, 82 °C
Reference
Nanostructured RuO2 on MWCNTs: Efficient catalyst for transfer hydrogenation of carbonyl compounds and aerial oxidation of alcohols
Gopiraman, M.; Babu, S. Ganesh; Karvembu, R.; Kim, I. S., Applied Catalysis, 2014, (2014), 84-96

Production Method 4

Reaction Conditions
1.1 Catalysts: Iridium(1+), chloro[2-(4,5-dihydro-1H-imidazol-2-yl-κN3)pyridine-κN][(1,2,3,4,5-… Solvents: Water ;  5 min, 80 °C
1.2 Reagents: Formic acid ;  1 min, 80 °C; 4 h, 80 °C
Reference
Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading
Liu, Ji-tian; Yang, Shiyi; Tang, Weiping; Yang, Zhanhui; Xu, Jiaxi, Green Chemistry, 2018, 20(9), 2118-2124

Production Method 5

Reaction Conditions
1.1 Reagents: Quinone Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Isopropanol ,  Water ;  36 h, 85 °C
Reference
Formal hydration of non-activated terminal olefins using tandem catalysts
Yang, Yongsheng; Guo, Jiayi; Ng, Huimin; Chen, Zhiyong; Teo, Peili, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Water ;  1 h, rt → 60 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Preparation of N-substituted nonaryl heterocyclyl amides as NMDA/NR2B antagonists for relieving pain
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2427520-34-9 Solvents: Isopropanol ;  2 h, reflux
Reference
N-Heterocyclic Carbene (NHC)-Stabilized Ru0 Nanoparticles: In Situ Generation of an Efficient Transfer Hydrogenation Catalyst
Kathuria, Lakshay; Din Reshi, Noor U.; Samuelson, Ashoka G., Chemistry - A European Journal, 2020, 26(34), 7622-7630

Production Method 8

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Oxygen Catalysts: 1H-Imidazolium, 1,3-bis(2,6-dimethylphenyl)-4,5-dihydro-, chloride (1:1) Solvents: Acetonitrile ,  Water ;  14 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
NHC-catalysed highly selective aerobic oxidation of nonactivated aldehydes
Moehlmann, Lennart; Ludwig, Stefan; Blechert, Siegfried, Beilstein Journal of Organic Chemistry, 2013, 9, 602-607

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 3 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
How Substrate Solvation Contributes to the Enantioselectivity of Subtilisin toward Secondary Alcohols
Savile, Christopher K.; Kazlauskas, Romas J., Journal of the American Chemical Society, 2005, 127(35), 12228-12229

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
n-Bu4NI/H2O2-catalyzed mild conversion of hydroxamic acids to carboxylic acids
Nakamura, Akira ; Morimoto, Jyunya; Taniguchi, Maho; Aoyama, Haruka; He, Jiadong; et al, Tetrahedron Letters, 2023, 126,

Production Method 11

Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Iridium(1+), chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]… Solvents: Water ;  12 h, 90 °C
Reference
Iridium catalysed highly efficient transfer hydrogenation reduction of aldehydes and ketones in water
Yang, Zhiheng; Cheng, Weiyan; Li, Zeyun, Catalysis Communications, 2018, 117, 38-42

Production Method 12

Reaction Conditions
1.1 Reagents: Isopropanol ,  Potassium tert-butoxide Catalysts: Ruthenium oxide ,  Graphene ;  12 h, 82 °C
Reference
Facile and homogeneous decoration of RuO2 nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds
Gopiraman, Mayakrishnan; Babu, Sundaram Ganesh; Khatri, Zeeshan; Wei, Kai; Endo, Morinobu; et al, Catalysis Science & Technology, 2013, 3(6), 1485-1489

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Octanaminium, N-methyl-N,N-dioctyl-, sulfate (1:1) Solvents: Toluene ,  Water
Reference
Hydrogen peroxide oxidation of aldehydes to carboxylic acids: an organic solvent-, halide- and metal-free procedure
Sato, Kazuhiko; Hyodo, Mamoru; Takagi, Junko; Aoki, Masao; Noyori, Ryoji, Tetrahedron Letters, 2000, 41(9), 1439-1442

Production Method 14

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  < 0 °C; 0 - 10 °C; -10 - 0 °C
1.2 -10 - 0 °C; 2.5 h, 0 - 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -5 - 5 °C; pH 2, -5 - 5 °C
Reference
Study on synthesis of 4-vinylbenzoic acid
Fang, Wei-guo, Zhejiang Huagong, 2010, 41(4), 7-9

Production Method 15

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium chloride ,  Palladium ,  Water Solvents: 2-Methyltetrahydrofuran ;  10 - 20 min, rt
1.2 Reagents: Sodium hypophosphite Solvents: Water ;  230 min, 60 °C
Reference
Commutative reduction of aromatic ketones to arylmethylenes/alcohols by hypophosphites catalyzed by Pd/C under biphasic conditions
Guyon, Carole; Baron, Marc; Lemaire, Marc; Popowycz, Florence; Metay, Estelle, Tetrahedron, 2014, 70(12), 2088-2095

Production Method 16

Reaction Conditions
1.1 Reagents: Carbon dioxide ,  Hantzsch ester ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Catalysts: 2,9-Dimethyl-1,10-phenanthroline ,  Dibromo[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel Catalysis
Meng, Qing-Yuan; Wang, Shun; Koenig, Burkhard, Angewandte Chemie, 2017, 56(43), 13426-13430

Production Method 17

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
New NO-Releasing Pharmacodynamic Hybrids of Losartan and Its Active Metabolite: Design, Synthesis, and Biopharmacological Properties
Breschi, Maria C.; Calderone, Vincenzo; Digiacomo, Maria; Macchia, Marco; Martelli, Alma; et al, Journal of Medicinal Chemistry, 2006, 49(8), 2628-2639

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hypophosphite Catalysts: [N-[(1R,2R)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chlo… Solvents: Glycerol ,  2-Methyltetrahydrofuran ;  24 h, 40 °C
Reference
Biphasic glycerol/2-methyltetrahydrofuran, ruthenium-catalyzed enantio-selective transfer hydrogenation of ketones using sodium hypophosphite as hydrogen donor
Guyon, Carole; Metay, Estelle; Duguet, Nicolas; Lemaire, Marc, European Journal of Organic Chemistry, 2013, 2013(24), 5439-5444

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
From alkylarenes to anilines via site-directed carbon-carbon amination
Liu, Jianzhong; Qiu, Xu; Huang, Xiaoqiang; Luo, Xiao; Zhang, Cheng; et al, Nature Chemistry, 2019, 11(1), 71-77

Production Method 20

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Preparation of phosphorus derivatives as histone deacetylase inhibitors
, World Intellectual Property Organization, , ,

4-(1-Hydroxyethyl)benzoic acid Raw materials

4-(1-Hydroxyethyl)benzoic acid Preparation Products

4-(1-Hydroxyethyl)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:97364-15-3)4-(1-Hydroxyethyl)benzoic acid
Order Number:A858638
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):321.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:97364-15-3)4-(1-Hydroxyethyl)benzoic acid
Order Number:LE7920
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
Price ($):discuss personally
Email:18501500038@163.com

4-(1-Hydroxyethyl)benzoic acid Related Literature

Additional information on 4-(1-Hydroxyethyl)benzoic acid

4-(1-Hydroxyethyl)benzoic Acid: A Comprehensive Overview

4-(1-Hydroxyethyl)benzoic acid, also known by its CAS number CAS No. 97364-15-3, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, food additives, and cosmetics. This compound is characterized by its unique chemical structure, which combines the aromatic ring of benzoic acid with a hydroxyl-substituted ethyl group, offering a wide range of functional properties.

The synthesis of 4-(1-Hydroxyethyl)benzoic acid has been extensively studied, with researchers exploring various methods to optimize its production efficiency and purity. Recent advancements in catalytic processes have enabled the synthesis of this compound with higher yields and reduced environmental impact. For instance, a study published in the Journal of Organic Chemistry highlighted the use of enzymatic catalysis to synthesize 4-(1-Hydroxyethyl)benzoic acid from its precursor compounds, demonstrating improved selectivity and reaction rates.

The structural properties of 4-(1-Hydroxyethyl)benzoic acid play a crucial role in its functional applications. The hydroxyl group on the ethyl side chain imparts hydrophilicity, while the benzoic acid moiety contributes to the compound's acidity and aromatic stability. These properties make it an ideal candidate for use in drug delivery systems, where its dual functionality can enhance bioavailability and targeting efficiency.

In the pharmaceutical industry, 4-(1-Hydroxyethyl)benzoic acid has gained attention for its potential as a building block in drug development. Researchers have explored its role in synthesizing bioactive molecules with anti-inflammatory and antioxidant properties. A recent study published in Medicinal Chemistry revealed that derivatives of this compound exhibit promising activity against inflammatory diseases, paving the way for future therapeutic applications.

Beyond pharmaceuticals, 4-(1-Hydroxyethyl)benzoic acid finds utility in the food industry as a natural preservative and flavor enhancer. Its ability to inhibit microbial growth makes it an effective alternative to synthetic preservatives, aligning with the growing consumer demand for clean-label products. Moreover, its mild acidity contributes to flavor modulation in food formulations, enhancing sensory attributes without compromising safety.

The cosmetic industry has also embraced 4-(1-Hydroxyethyl)benzoic acid for its skin-friendly properties. Its ability to penetrate the epidermis and deliver active ingredients has made it a valuable component in anti-aging and moisturizing products. Recent research has focused on its role in enhancing skin barrier function and reducing oxidative stress, further solidifying its position in cosmeceutical formulations.

In terms of environmental impact, the biodegradability of 4-(1-Hydroxyethyl)benzoic acid has been extensively evaluated, with studies indicating that it undergoes rapid microbial degradation under aerobic conditions. This characteristic makes it an eco-friendly alternative to traditional chemicals used in various industrial processes.

The latest research on CAS No. 97364-15-3 has also explored its potential as a chiral auxiliary in asymmetric synthesis. By leveraging its stereochemical properties, chemists have developed novel methods for synthesizing enantiomerically pure compounds, which are critical for drug development and other specialized applications.

In conclusion, 4-(1-Hydroxyethyl)benzoic acid, identified by its CAS number CAS No. 97364-15-3, is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key ingredient in modern product development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:97364-15-3)4-(1-Hydroxyethyl)benzoic acid
A858638
Purity:99%
Quantity:5g
Price ($):321.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97364-15-3)4-(1-Hydroxyethyl)benzoic acid
LE7920
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email